molecular formula C13H24N2 B5023782 1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine

Cat. No.: B5023782
M. Wt: 208.34 g/mol
InChI Key: IEJJKWFKGNZYCS-UHFFFAOYSA-N
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Description

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine is a compound that features a bicyclo[2.2.1]heptane moiety attached to an ethylpiperazine group. This unique structure combines the rigidity of the bicyclo[2.2.1]heptane framework with the flexibility and functionality of the piperazine ring, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-14-5-7-15(8-6-14)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJJKWFKGNZYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane moiety provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, while the ethylpiperazine group can form hydrogen bonds or ionic interactions with amino acid residues . This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine is unique due to the combination of the rigid bicyclo[2.2.1]heptane structure with the flexible and functional piperazine ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for various applications .

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